BenchChemオンラインストアへようこそ!

4-[4-(4-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine

Androgen Receptor Prostate Cancer AR-DBD Inhibitor

This 4-fluoro positional isomer of VPC14368 is the definitive AR-DBD inhibitor for T878A-mutant prostate cancer models. Unlike the 3-fluoro lead VPC14368, which exhibits confounding partial agonism above 0.4 µM, this compound provides clean, unambiguous antagonism (LNCaP eGFP IC50 = 0.27 µM). Verified 95% purity from Enamine via Sigma-Aldrich ensures batch-to-batch consistency. Available at room-temperature storage for routine cell-based assays. Eliminate data variability—procure the precise regioisomer today.

Molecular Formula C14H15FN2O2S
Molecular Weight 294.34
CAS No. 1621375-37-8
Cat. No. B2659174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine
CAS1621375-37-8
Molecular FormulaC14H15FN2O2S
Molecular Weight294.34
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)F)C2=CSC(=N2)N3CCOCC3
InChIInChI=1S/C14H15FN2O2S/c1-18-13-8-10(15)2-3-11(13)12-9-20-14(16-12)17-4-6-19-7-5-17/h2-3,8-9H,4-7H2,1H3
InChIKeyBXSSVHAUFVXKOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(4-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine (CAS 1621375-37-8): A Next-Generation AR-DBD Inhibitor Scaffold


4-[4-(4-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine (CAS 1621375-37-8) is a synthetic small molecule belonging to the 4-(4-phenylthiazol-2-yl)morpholine class of androgen receptor DNA-binding domain (AR-DBD) inhibitors. This compound is a 4-fluoro positional isomer of the first-generation lead VPC14368, which was co-crystallized with the T878A-mutated AR ligand-binding domain (PDB: 8E1A) [1]. The class targets the AR DBD—a site distanced from the androgen binding site (ABS) prone to resistance mutations—to block AR transcriptional activity. Commercial sourcing from Enamine (via Sigma-Aldrich MilliporeSigma) is documented at 95% purity, establishing a procurement baseline for research use .

Why the 4-Fluoro Regioisomer of 4-[4-(4-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine Cannot Be Substituted by In-Class Analogs


In-class substitution within the 4-(4-phenylthiazol-2-yl)morpholine series fails because minor positional variations in the phenyl ring critically dictate functional selectivity at the androgen receptor. The seminal lead VPC14368 (3-fluoro regioisomer) demonstrated nanomolar AR-DBD inhibition but also exhibited a partial agonistic effect toward the T878A-mutated AR form, reversing its antagonism at higher concentrations [1]. This cross-reactivity with the ABS limits its utility in prostate cancer models harboring this clinically relevant mutation. The strategic shift of the fluorine atom from the 3- to the 4-position was a design element engineered to eliminate this unintended agonism while retaining anti-AR DBD potency [1]. Generic procurement of an uncharacterized analog from this series cannot guarantee this specific functional profile, making the precise regioisomer critical for reproducible research outcomes.

Quantitative Differentiation of 4-[4-(4-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine (CAS 1621375-37-8) vs. VPC14368 and In-Class Analogs


Elimination of Partial AR Agonism in T878A-Mutant Context Compared to VPC14368

The primary differentiation of the target compound (VPC-14404) from the first-generation lead VPC14368 is the elimination of partial agonism toward the T878A-mutated androgen receptor (AR). In a luciferase reporter assay in PC3 cells expressing T878A-AR, VPC14368 induced transcriptional activation at concentrations above 0.4 µM, both in the presence and absence of the synthetic androgen R1881, confirming its partial agonistic character [1]. In contrast, the newly designed derivatives of VPC14368, including the 4-fluoro regioisomer, exhibited no partial AR agonism [1]. This functional switch is a direct consequence of repositioning the fluorine group, which reduces interaction with the AR ABS pocket as designed from the T878A-LBD/VPC14368 co-crystal structure (PDB: 8E1A) [1].

Androgen Receptor Prostate Cancer AR-DBD Inhibitor Drug Resistance

Retention of Nanomolar Anti-AR Transcriptional Potency Despite Structural Redesign

While eliminating off-target agonism, the target compound retained significant anti-AR DBD potency. In the AR-driven eGFP reporter assay in LNCaP cells, the target compound (VPC-14404) exhibited an IC50 of 0.27 ± 0.02 µM, compared to VPC14368's IC50 of 0.035 ± 0.02 µM [1]. Although there is an approximately 7.7-fold reduction in potency relative to the cross-reactive lead, the target compound maintains nanomolar-range activity, substantially better than the micromolar-range IC50 values of other derivatives like VPC-14435 (3.87 µM) and VPC-14436 (4.53 µM), and avoids the complete inactivity seen for analogs VPC-14403, VPC-14406, and VPC-14291 [1]. Furthermore, the target compound displayed less than 10% androgen displacement in the DHT competition assay, confirming minimal interaction with the ABS, in contrast to VPC14368's positive displacement [1].

Transcriptional Inhibition eGFP Reporter Assay LNCaP Cells AR Signaling

Structure-Guided Rational Design for AR-DBD Selectivity Over ABS

The differentiation of the target compound is anchored in structural biology. The 1.2 Å resolution co-crystal structure of T878A-AR-LBD bound to VPC14368 (PDB ID: 8E1A) revealed the molecular basis of undesired agonism: the fluorine group on VPC14368's phenyl ring forms weak hydrogen bonds with R753 and a water-mediated interaction with M746, while the morpholine group contacts the mutated A878 residue, stabilizing helix 12 in an agonistic conformation [1]. Computational modeling and molecular dynamics simulations demonstrated that relocating the fluorine from the 3- to the 4-position disrupts key interactions with the ABS pocket while preserving the DBD-targeting pharmacophore [1]. This structure-based approach contrasts with earlier 4-(4-phenylthiazol-2-yl)morpholine analogs such as VPC-14228 (CAS 19983-28-9), which were developed without the benefit of the T878A-LBD co-crystal structure and likewise lack this rationally engineered selectivity [2].

X-ray Crystallography Molecular Dynamics Drug Design Protein-Ligand Interactions

Commercially Defined Purity and Sourcing Baseline for Reproducible Research

The target compound is available from a verified commercial source (Enamine, cataloged at Sigma-Aldrich MilliporeSigma as ENAH93E75499) at ≥95% purity and provided as a powder for room-temperature storage . This establishes a reproducible procurement baseline not uniformly available for all analogs in the series. While VPC14449 (CAS 1621375-32-3) is also commercially available (Calbiochem®, ≥98% HPLC purity), its structure incorporates a 2,4-dibromoimidazole substituent rather than a 4-fluoro-2-methoxyphenyl group, resulting in distinct pharmacological properties (full-length human AR IC50 = 0.34 μM in PC3 cells) . The target compound fills a specific niche in the chemical biology toolbox as a pure AR-DBD antagonist without ABS liability or the imidazole substitution pattern.

Compound Procurement Quality Control AR-DBD Inhibitor Chemical Biology

Defined Research Applications for 4-[4-(4-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine Based on Validated Evidence


Functional Profiling of AR-DBD Inhibitors in T878A-Mutant Prostate Cancer Models

This compound is the preferred tool for dissecting AR-DBD pharmacology in T878A-mutant backgrounds, where the lead compound VPC14368 confounds data interpretation due to its partial agonism at concentrations above 0.4 µM [1]. The target compound's clean antagonistic profile enables unambiguous dose-response characterization in LNCaP cells (eGFP IC50 = 0.27 µM) and other T878A-harboring lines, facilitating studies of DBD-targeted therapy in castration-resistant prostate cancer [1].

Structure-Activity Relationship (SAR) Studies Around the 4-(4-Phenylthiazol-2-yl)morpholine Scaffold

As a rationally designed derivative of VPC14368, this 4-fluoro regioisomer serves as a key SAR probe for mapping the positional effects of fluorine substitution on AR-DBD selectivity versus ABS cross-reactivity. Its crystallographically informed design (PDB: 8E1A) allows researchers to systematically compare it with the 3-fluoro regioisomer (VPC14368), the unsubstituted phenyl analog (VPC-14228), and the dibromoimidazole analog (VPC-14449) to elucidate pharmacophoric requirements for DBD-specific inhibition [1].

Chemical Biology Studies Requiring a Defined, Commercially Sourced AR Pathway Modulator

For laboratories requiring a tractable, commercially available small molecule to interrogate AR signaling, this compound offers a defined identity (CAS 1621375-37-8, MW 294.34 g/mol) and verified purity (95%) from a major supplier (Enamine via Sigma-Aldrich) [1]. Its room-temperature storage and powder formulation facilitate routine use in cell-based assays, making it suitable for chemical biology workflows that demand batch-to-batch consistency and accessible procurement [1].

Computational Chemistry and Molecular Dynamics Benchmarking of AR-LBD Ligand Interactions

The availability of a high-resolution (1.2 Å) co-crystal structure of the parent compound VPC14368 with T878A-AR-LBD provides a structural framework for computational studies. The target 4-fluoro regioisomer can be used as a validation ligand in docking, molecular dynamics (e.g., 500 ns simulations using OPLS3e force field), and MM/GBSA binding free energy calculations to benchmark in silico predictions against experimentally measured IC50 values and androgen displacement data [1].

Quote Request

Request a Quote for 4-[4-(4-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.